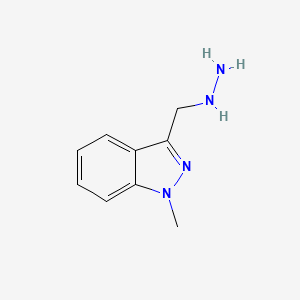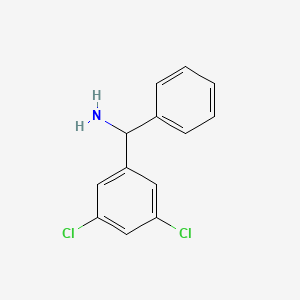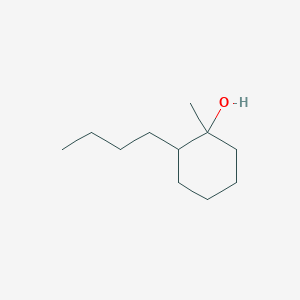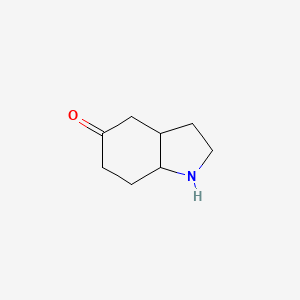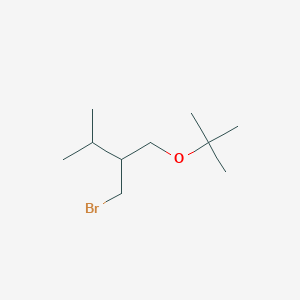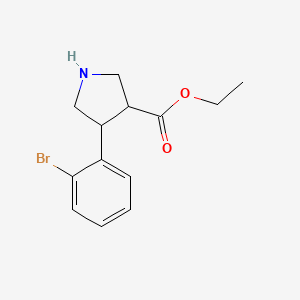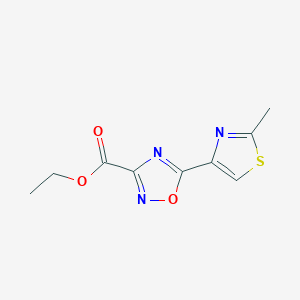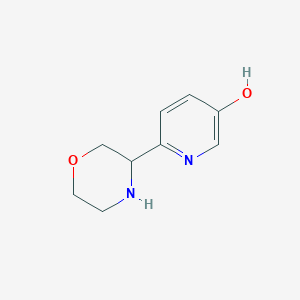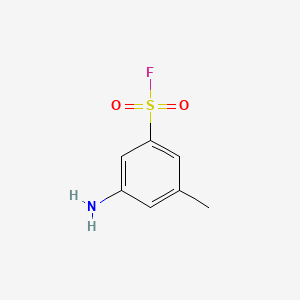![molecular formula C14H28N2 B13630010 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material containing the required stereochemical information.
Desymmetrization Process: Using achiral tropinone derivatives.
Multistep Synthesis: Involving isocyanide insertion reactions.
Industrial Production Methods
Industrial production methods often rely on catalytic processes to ensure high yield and purity. For instance, the use of active nickel catalysts in hydrogenation reactions is common .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using hydrogenation with nickel catalysts.
Substitution: Commonly with halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with nickel catalysts.
Substitution: Halogenated hydrocarbons under basic conditions.
Major Products
The major products formed from these reactions include various tropane derivatives, which are significant in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through interactions with neurotransmitter receptors. It targets serotonin (5-HT) receptors, influencing various physiological activities such as mood, appetite, and sleep . The molecular pathways involved include the modulation of neurotransmitter release and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: Known for its use in the synthesis of bioactive molecules.
Uniqueness
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine stands out due to its specific structural features and its broad range of applications in various fields of research .
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-3-8-16(4-2)9-7-12-10-13-5-6-14(11-12)15-13/h12-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
JKPYXMYJEPPQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)CCC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



